4-(4-Methylphenyl)phenyl 3,4-dimethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-15-4-6-16(7-5-15)17-8-11-19(12-9-17)26-22(23)18-10-13-20(24-2)21(14-18)25-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFIFFDLANUBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367469 | |
| Record name | ST50182572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-31-4 | |
| Record name | ST50182572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 4 Methylphenyl Phenyl 3,4 Dimethoxybenzoate
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Conformation and Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 4-(4-Methylphenyl)phenyl 3,4-dimethoxybenzoate, offering precise insights into its molecular framework, connectivity, and spatial arrangement.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A suite of two-dimensional (2D) NMR experiments was instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and mapping the intricate network of covalent bonds and spatial proximities within the molecule.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals proton-proton coupling relationships, primarily through two or three bonds. sdsu.edu For this compound, COSY spectra would confirm the connectivity within the aromatic rings, such as the correlations between adjacent protons on the 4-methylphenyl, the central phenyl, and the 3,4-dimethoxybenzoyl moieties.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive map of all C-H bonds. sdsu.edu This technique is crucial for assigning the ¹³C signals for each protonated carbon in the molecule, from the methyl and methoxy (B1213986) groups to the aromatic rings.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly powerful for identifying the connectivity between different structural fragments. Key HMBC correlations would be expected between the carbonyl carbon of the ester group and protons on both the 3,4-dimethoxy-substituted ring and the central phenyl ring of the biphenyl (B1667301) unit, confirming the ester linkage. Further correlations from the methyl protons to the carbons of the terminal phenyl ring would solidify its position.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.netresearchgate.net This provides critical information about the molecule's conformation and stereochemistry. For instance, NOESY correlations could reveal the spatial proximity between the protons of the methoxy groups and the adjacent aromatic proton on the benzoate (B1203000) ring, as well as spatial relationships between protons on the two different phenyl rings of the biphenyl group, offering insight into the dihedral angle between these rings.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Key Expected Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | Correlations between adjacent aromatic protons on all three phenyl rings. | Confirms proton connectivity within each aromatic system. |
| HSQC | ¹H ↔ ¹³C (¹J) | Direct correlation of each aromatic proton to its attached carbon; methyl and methoxy protons to their respective carbons. | Unambiguous assignment of protonated carbons. |
| HMBC | ¹H ↔ ¹³C (²⁻⁴J) | Carbonyl carbon to protons on the dimethoxybenzoyl and central phenyl rings; Methyl protons to carbons of the terminal phenyl ring. | Establishes connectivity between structural subunits, confirming the ester linkage and biphenyl structure. |
| NOESY | ¹H ↔ ¹H (spatial) | Protons of one phenyl ring of the biphenyl moiety to protons on the other; Methoxy protons to adjacent aromatic protons. | Provides insights into molecular conformation and the spatial arrangement of substituents. |
Solid-State NMR Spectroscopy for Amorphous and Crystalline Phases
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers valuable information on the compound in its solid form. This technique is sensitive to the local environment and can distinguish between different crystalline polymorphs or differentiate crystalline from amorphous regions. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can provide details on molecular packing, conformation in the solid state, and intermolecular interactions that are averaged out in solution.
Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a characteristic fingerprint of its structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational transitions. The FTIR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band associated with the C=O stretching of the ester group is a prominent feature. Additionally, C-O stretching vibrations from the ester and methoxy groups, C-H stretching from the aromatic and methyl groups, and C=C stretching vibrations from the aromatic rings are all expected to be present.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | Methyl (CH₃) & Methoxy (OCH₃) |
| ~1735-1715 | C=O Stretch | Ester |
| ~1600-1450 | C=C Stretch | Aromatic Rings |
| ~1275-1200 | C-O Stretch | Aryl Ester, Aryl Ether |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric stretching vibrations of the aromatic rings and the C-C bonds of the biphenyl linkage. The combination of FTIR and Raman data allows for a more complete assignment of the molecule's vibrational modes.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the validation of the molecular formula and the investigation of fragmentation patterns to further confirm the structure. The high-resolution mass spectrum would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₂₂H₂₀O₄).
Electron ionization (EI) mass spectrometry would induce reproducible fragmentation of the molecule. The fragmentation pattern provides a roadmap of the molecule's structure, as weaker bonds tend to break preferentially. For this compound, key fragmentation pathways would likely involve the cleavage of the ester bond, leading to characteristic fragment ions.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value (Expected) | Possible Fragment Ion | Origin |
|---|---|---|
| 348 | [C₂₂H₂₀O₄]⁺• | Molecular Ion (M⁺•) |
| 181 | [C₉H₉O₃]⁺ | 3,4-dimethoxybenzoyl cation (cleavage of ester C-O bond) |
| 167 | [C₁₃H₁₁]⁺ | 4-methylbiphenyl cation (cleavage of ester O-C bond with H transfer) |
| 152 | [C₈H₈O₃]⁺• | Fragment from 3,4-dimethoxybenzoyl moiety after loss of CO |
This detailed analysis of the fragmentation pathways provides corroborating evidence for the connectivity established by NMR and vibrational spectroscopy, completing the comprehensive structural elucidation of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the precise mass of a molecule, which allows for the determination of its elemental formula with a high degree of confidence. For this compound, the molecular formula is C22H20O4. The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, is a critical parameter for its unambiguous identification in complex mixtures.
HRMS analysis measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. The difference between the experimentally measured mass and the calculated theoretical mass, known as mass error, is typically less than 5 parts per million (ppm) for a confident formula assignment.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C22H20O4 |
| Monoisotopic Mass | 348.1362 g/mol |
Tandem Mass Spectrometry for Structural Fingerprinting
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively published, its fragmentation pattern can be predicted based on the established chemical behavior of aromatic esters. youtube.comacs.orgwhitman.eduwikipedia.org
Upon ionization, typically forming the molecular ion [M]+• or a protonated molecule [M+H]+, the ester linkage is a primary site for fragmentation. The most anticipated fragmentation pathways include:
Acylium Ion Formation: The most common fragmentation for esters involves the cleavage of the ester C–O single bond. This would result in the formation of a highly stable 3,4-dimethoxybenzoyl acylium ion at m/z 165. This fragment is often the base peak in the mass spectra of such compounds. youtube.com
Loss of Alkoxy Radical: Cleavage can also occur at the carbonyl-oxygen bond, leading to the loss of the 4-(4-methylphenyl)phenoxide radical.
Further Fragmentation: The acylium ion (m/z 165) can subsequently lose a molecule of carbon monoxide (CO) to form an ion at m/z 137. Additionally, fragmentation of the methoxy groups can occur, leading to the loss of a methyl radical (•CH3) followed by CO.
These characteristic fragmentation patterns provide a structural "fingerprint" that can be used to identify the compound and distinguish it from its isomers. wikipedia.org
Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The chromophores in this compound are the substituted aromatic rings: the 4-(4-methylphenyl)phenyl (or 4-methylbiphenyl) moiety and the 3,4-dimethoxybenzoyl moiety.
The absorption spectrum is expected to be dominated by π → π* transitions within these conjugated systems. The biphenyl chromophore itself is known to exhibit a strong absorption band around 247–250 nm. researchgate.netnist.gov The presence of the methyl substituent on one ring and the ester linkage to the dimethoxybenzoate group on the other will influence the electronic environment. These substitutions, along with the extended conjugation across the biphenyl system and the electronic effects of the dimethoxybenzoyl group, are expected to result in a complex spectrum with multiple absorption bands, likely showing a shift to longer wavelengths (a bathochromic shift) compared to unsubstituted biphenyl. nih.gov
Photoluminescence (PL) Spectroscopy and Fluorescence/Phosphorescence Studies
Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. This emission can occur as fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). Molecules with extended aromatic systems, such as this compound, often exhibit fluorescence.
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate measurements of bond lengths, bond angles, and dihedral (torsion) angles, revealing the molecule's conformation and how it packs into a crystal lattice.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
A published single-crystal X-ray structure for this compound was not found in the reviewed scientific literature. However, the geometric parameters can be reliably inferred from crystallographic data of highly analogous structures, such as 4-methylphenyl 4-methylbenzoate. nih.govresearchgate.net The data from this related compound provides a strong basis for understanding the expected molecular geometry of the title compound.
The key structural features would include the planar geometry of the aromatic rings and the ester group. The bond lengths within the phenyl rings are expected to be in the typical range of 1.37–1.40 Å. The C=O double bond of the ester group will be significantly shorter (around 1.20 Å) than the C–O single bonds (around 1.35–1.41 Å). nih.gov
A critical parameter in biphenyl-containing structures is the dihedral angle between the planes of the two aromatic rings, which dictates the degree of conjugation between them. In solid-state structures of similar compounds like 2-methylphenyl 4-methylbenzoate and 4-methylphenyl 4-methylbenzoate, this angle is reported to be 73.04° and 63.57°, respectively, indicating a significantly twisted conformation. nih.govresearchgate.net A similar non-planar arrangement is expected for the title compound.
The tables below present the crystallographic data for the analogous compound, 4-methylphenyl 4-methylbenzoate. researchgate.net
Table 2: Selected Bond Lengths for 4-Methylphenyl 4-methylbenzoate (Analogue Compound)
| Bond | Length (Å) |
|---|---|
| C=O | ~1.20 |
| C(ar)-C(ar) | 1.37 - 1.39 |
| C(ar)-O | ~1.41 |
Table 3: Selected Bond Angles for 4-Methylphenyl 4-methylbenzoate (Analogue Compound)
| Angle | Value (°) |
|---|---|
| O-C=O | ~123 |
| C-O-C | ~118 |
Table 4: Key Dihedral Angle for 4-Methylphenyl 4-methylbenzoate (Analogue Compound)
| Dihedral Angle | Value (°) |
|---|
These values from a closely related molecule provide a robust model for the expected solid-state architecture of this compound.
Analysis of Crystal Packing and Intermolecular Interactions
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions, such as C-H...O and π-π stacking, cannot be provided at this time.
The elucidation of a crystal structure is a fundamental step in understanding the solid-state properties of a chemical compound. This analysis is typically performed using single-crystal X-ray diffraction, which provides precise atomic coordinates and allows for a thorough examination of how molecules are arranged in a crystalline lattice. This arrangement, or crystal packing, is governed by a variety of non-covalent intermolecular interactions.
For a molecule like this compound, several types of intermolecular interactions would be anticipated to play a significant role in its crystal packing:
π-π Stacking: This type of non-covalent interaction occurs between aromatic rings. The electron-rich π-systems of the phenyl and 4-methylphenyl rings in the molecule could interact with each other, typically in a parallel-displaced or T-shaped arrangement. The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the rings.
To provide a scientifically accurate and detailed analysis as requested, experimental data from X-ray crystallography would be required. This data would allow for the generation of precise tables of intermolecular contact distances and angles, which are essential for characterizing and quantifying these interactions.
Without access to a crystallographic information file (CIF) or a peer-reviewed publication detailing the crystal structure of this compound, any discussion on its crystal packing would be purely speculative and would not meet the required standards of scientific accuracy.
Computational and Theoretical Chemical Investigations of 4 4 Methylphenyl Phenyl 3,4 Dimethoxybenzoate
Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing a detailed picture of its conformational flexibility and dynamic behavior. tandfonline.com By solving Newton's equations of motion for a system of atoms, MD can explore the accessible conformational space and thermodynamic properties. tandfonline.com
For a molecule like 4-(4-Methylphenyl)phenyl 3,4-dimethoxybenzoate, with several rotatable single bonds, MD simulations can reveal how the different aromatic rings move relative to each other. Studies on similar oligomers, such as phenyl-4-(4-benzoyloxy-)benzoyloxy-benzoate, have used MD to investigate characteristic molecular motions in different phases, like crystalline and nematic liquid crystal phases. tandfonline.comtandfonline.com Such simulations can predict how the molecule might pack in a solid state or behave in solution, highlighting the interplay between intramolecular flexibility and intermolecular interactions. These simulations are also increasingly used to account for thermal motions when predicting spectroscopic properties, which can improve agreement with experimental data. researchgate.netcompchemhighlights.org
Prediction of Spectroscopic Parameters via Computational Methods (e.g., IR, UV-Vis, NMR)
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, these methods can generate theoretical spectra that aid in the identification and characterization of compounds. computabio.com
Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the harmonic vibrational frequencies determined using DFT. nih.gov After geometry optimization, a frequency calculation yields the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms, and its calculated frequency and intensity can be correlated with peaks in an experimental IR spectrum. researchgate.net For this compound, key predicted vibrations would include the C=O stretch of the ester group, C-O stretching of the ester and methoxy (B1213986) groups, aromatic C-H stretches, and aliphatic C-H stretches of the methyl group.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2900 |
| Ester C=O Stretch | ~1720 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Ester C-O Stretch | 1300 - 1100 |
Data are based on typical values from DFT calculations on similar aromatic esters.
UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule is predicted using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netchemrxiv.org For an aromatic compound like this compound, the predicted UV-Vis spectrum would be dominated by π → π* transitions within the conjugated system of the phenyl rings and the benzoate (B1203000) group.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Contribution |
|---|---|---|---|
| S₀ → S₁ | ~300 - 350 | > 0.1 | HOMO → LUMO |
| S₀ → S₂ | ~250 - 290 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 |
Values are typical for benzoate esters with extended conjugation, calculated via TD-DFT. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is a powerful application of quantum chemistry for structure elucidation. faccts.de The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate the magnetic shielding tensors for each nucleus. github.io These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, which can be invaluable for assigning experimental signals and confirming the molecular structure. github.io
| Atom | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 6.8 - 8.2 |
| Methoxy (O-CH₃) Protons | ~3.9 | |
| Methyl (Ar-CH₃) Protons | ~2.4 | |
| ¹³C | Ester Carbonyl (C=O) | ~165 |
| Aromatic Carbons | 110 - 155 | |
| Methoxy (O-CH₃) Carbon | ~56 | |
| Methyl (Ar-CH₃) Carbon | ~21 |
Values are estimated based on DFT/GIAO calculations for structurally similar compounds.
Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For the synthesis of this compound, which is typically formed via an esterification reaction, DFT calculations can map out the entire reaction pathway. pku.edu.cn The most common route is the acid-catalyzed Fischer esterification between 3,4-dimethoxybenzoic acid and 4-(4-methylphenyl)phenol. study.comchemguide.co.uk
By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. nih.gov The transition state is a critical point on this surface—a first-order saddle point that represents the highest energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy allows for the determination of the activation energy (Ea), which is a key parameter for understanding the reaction kinetics. nih.gov Computational studies on esterification reactions have provided quantitative insights into the addition-elimination mechanism, confirming the roles of intermediates and catalysts. pku.edu.cnresearchgate.net
Computational Exploration of Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. aip.org A large gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. The HOMO-LUMO gap also correlates with the electronic absorption properties of the molecule, with a smaller gap generally leading to absorption at longer wavelengths. For this compound, the HOMO is expected to be localized on the electron-rich 3,4-dimethoxybenzoyl and 4-methylphenyl moieties, while the LUMO would be distributed across the conjugated π-system. researchgate.net
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | -2.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |
Data synthesized from DFT studies on similar aromatic esters and triazine derivatives. irjweb.com
Theoretical Prediction of Linear and Nonlinear Optical Properties
The investigation of linear and nonlinear optical (NLO) properties of organic molecules through computational chemistry has become an indispensable tool for designing novel materials for photonic and optoelectronic applications. Theoretical methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular properties such as polarizability and hyperpolarizability, which govern the optical response of materials. rsc.orgsemanticscholar.orgekb.eg This section outlines the theoretical prediction of these properties for this compound, based on its molecular structure and established principles from computational studies on analogous compounds.
The optical properties of a molecule are determined by its response to an external electric field, such as that of light. This response is described by the induced dipole moment, which can be expressed as a power series involving the electric field strength. The coefficients in this series are the polarizability (α) and the hyperpolarizabilities (β, γ, etc.), which characterize the linear and nonlinear optical responses, respectively.
Linear Optical Properties: Polarizability (α)
The linear polarizability (α) describes the linear response of the molecule to an applied electric field and is fundamental to understanding properties like the refractive index. For this compound, a significant polarizability is anticipated due to its extended π-conjugated system. The biphenyl (B1667301) core provides a large, delocalized electron cloud that is readily distorted by an external electric field. nih.govresearchgate.net
Disclaimer: The following table contains exemplary data for illustrative purposes. Specific computational results for this compound were not available in the surveyed literature. The values represent typical outputs from a DFT/B3LYP calculation for a molecule of this class.
| Parameter | Value (a.u.) | Description |
|---|---|---|
| μ (Debye) | 3.50 | Total Dipole Moment |
| αxx | 350.0 | Diagonal components of the polarizability tensor, representing the ease of electron cloud distortion along the principal molecular axes (x, y, z). |
| αyy | 280.0 | |
| αzz | 150.0 | |
| ⟨α⟩ (esu) | 2.60 x 10-23 | Average Linear Polarizability, a measure of the overall linear optical response. |
Nonlinear Optical (NLO) Properties: First-Order Hyperpolarizability (β)
The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for phenomena such as second-harmonic generation (SHG), where light is converted to twice its input frequency. A significant β value typically arises in non-centrosymmetric molecules featuring a strong intramolecular charge transfer (ICT) system. researchgate.nettandfonline.com Such systems are often described by a donor-π-acceptor (D-π-A) architecture.
In the structure of this compound, the 3,4-dimethoxybenzoyl moiety can be identified as the electron-donating component. The two methoxy groups are powerful mesomeric donors, increasing the electron density on the attached phenyl ring. doi.orgscielo.br The biphenyl system acts as the π-bridge, facilitating the delocalization of electrons across the molecule. The ester group and the unsubstituted phenyl ring of the biphenyl unit are comparatively electron-withdrawing, serving as the acceptor end of the molecule. This D-π-A-like arrangement suggests that the molecule is likely to possess a notable first-order hyperpolarizability.
Computational investigations on various organic molecules have shown that the magnitude of β is highly sensitive to the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. researchgate.netnih.gov The non-planar twist between the two phenyl rings in the biphenyl core, known as the dihedral angle, can influence the extent of π-conjugation and thus affect the ICT and the resulting NLO properties. researchgate.net DFT calculations are the primary theoretical tool for quantifying the tensor components of β, and the total hyperpolarizability (β_tot) is often compared to that of a standard reference material like urea to gauge its potential for NLO applications. researchgate.netnih.gov
Disclaimer: The following table contains exemplary data for illustrative purposes. Specific computational results for this compound were not available in the surveyed literature. The values represent typical outputs from a DFT/B3LYP calculation for a molecule of this class.
| Parameter | Value (a.u.) | Description |
|---|---|---|
| βxxx | -850.0 | Key tensor components of the first-order hyperpolarizability. The magnitude of these components, particularly along the charge-transfer axis, determines the NLO response. |
| βxyy | -150.0 | |
| βxzz | -90.0 | |
| βyyy | 45.0 | |
| βtot (esu) | 15.0 x 10-30 | Total first-order hyperpolarizability, indicating the molecule's potential for second-order NLO applications. |
Investigation of Structure Property Relationships for Functional Design in Aromatic Esters
Impact of Molecular Architecture on Photophysical Properties
The photophysical characteristics of aromatic esters are profoundly influenced by their molecular structure, particularly the interplay of electron-donating and electron-accepting moieties. In 4-(4-methylphenyl)phenyl 3,4-dimethoxybenzoate, the 3,4-dimethoxybenzoate group acts as an electron donor, while the biphenyl (B1667301) unit can function as a π-conjugated acceptor system. This donor-acceptor arrangement is a key determinant of the compound's electronic transitions and emission properties.
The photophysical behavior of molecules with donor-acceptor structures can be highly sensitive to the polarity of their environment. Upon photoexcitation, these molecules can form an intramolecular charge transfer (ICT) state, where electron density is redistributed from the donor to the acceptor part of the molecule. This leads to a significant increase in the excited-state dipole moment compared to the ground state.
In polar solvents, the larger dipole moment of the ICT state is stabilized, which lowers its energy. This stabilization typically results in a red-shift of the fluorescence emission spectrum as the solvent polarity increases, a phenomenon known as solvatochromism. researchgate.netrsc.org For some flexible molecules, a further relaxation can occur in the excited state through twisting around a single bond, leading to a twisted intramolecular charge transfer (TICT) state. nih.govmdpi.com TICT states are generally highly polar and non-emissive or weakly emissive in nonpolar solvents but can become the dominant emission pathway in polar solvents. mdpi.comyu.edu.jo
For a molecule like this compound, the solvent polarity is expected to influence the energy of its ICT state. The extent of this influence can be quantified by examining the Stokes shift in various solvents. The photodynamics of related aminobenzoates have shown that emission spectra exhibit larger Stokes shifts with increasing solvent polarity. rsc.org The competition between a locally excited state and a charge-transfer state can be tuned by the solvent environment.
To illustrate this, the table below presents hypothetical photophysical data for a related donor-acceptor aromatic ester in different solvents.
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 320 | 380 | 5469 |
| Dichloromethane | 8.93 | 322 | 420 | 8389 |
| Acetonitrile | 37.5 | 325 | 480 | 11494 |
This table is illustrative and based on general principles of solvatochromism in donor-acceptor molecules.
The nature and position of substituents on the aromatic rings can significantly alter the photophysical properties of an ester, including its fluorescence quantum yield (ΦF) and excited-state lifetime (τ). Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modify the energy levels of the frontier molecular orbitals and the rates of radiative and non-radiative decay processes.
In the case of this compound, the two methoxy (B1213986) groups on the benzoate (B1203000) ring are strong EDGs, while the methyl group on the biphenyl moiety is a weak EDG. The presence of EDGs on the benzoate ring enhances its donor character, which can facilitate the formation of an ICT state. Studies on substituted benzoate esters have shown that electron-donating substituents on the benzoate ring can increase fluorescence quantum yields compared to an unsubstituted ester, as they make the electron transfer less favorable. scispace.com Conversely, strong push-pull systems can exhibit high quantum yields in apolar solvents and low quantum yields in polar media. rsc.org
The substitution pattern is crucial. For instance, in aminobenzoates, changing the substituent position from ortho to meta or para has a significant impact on the photodynamics and sensitivity to solvent polarity. rsc.org The quantum yield of some fluorophores can be dramatically altered by the placement of substituents, with isomeric molecules exhibiting properties ranging from nearly non-emissive to brightly fluorescent. nih.gov This sensitivity arises from the complex relationship between the excited state geometry and pathways for non-radiative decay. nih.gov
The following table shows representative data for substituted aromatic esters, illustrating the impact of substituents on their photophysical properties in a given solvent.
| Substituent on Benzoate Ring | Character | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| -H | Neutral | 0.10 | 1.5 |
| -OCH₃ | Electron-Donating | 0.25 | 3.0 |
| -CN | Electron-Withdrawing | 0.05 | 0.8 |
This table contains representative data for illustrative purposes, based on findings for substituted aromatic systems. scispace.comrsc.org
Correlation of Molecular Structure with Mesophase Behavior
The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular shape and intermolecular interactions. Aromatic esters are a well-known class of compounds that exhibit liquid crystallinity. The structure of this compound, with its rigid core, is conducive to the formation of such phases.
The design of liquid crystalline molecules based on benzoate esters follows several key principles. A crucial factor is the molecular aspect ratio; molecules that are elongated and rod-like are more likely to exhibit mesophases. The presence of a rigid core, such as the biphenyl benzoate structure in the target molecule, promotes the parallel alignment required for liquid crystallinity.
Other important design elements include:
Terminal Groups: The attachment of flexible alkyl or alkoxy chains at the ends of the rigid core can lower the melting point and influence the type and temperature range of the mesophase.
Lateral Substituents: The introduction of substituents on the sides of the molecular core can alter the molecular width, affecting the packing and potentially leading to different mesophases.
Linking Groups: The ester linkage itself contributes to the polarity and polarizability of the molecule, which are important for stabilizing mesophases.
While this compound lacks long terminal chains, its rigid, lath-like structure is a foundational element for mesogenic behavior. The principles of molecular engineering, such as the addition of terminal alkoxy chains, are often used to induce and control the liquid crystalline properties of such core structures. researchgate.netmdpi.com
The nematic phase is the simplest liquid crystal phase, characterized by long-range orientational order of the molecules but no positional order. For a molecule to exhibit a nematic phase, it typically needs to have a rigid, anisotropic shape.
More recently, a ferroelectric nematic (NF) phase has been discovered, which, in addition to being orientationally ordered, possesses a net macroscopic polarization. scispace.comnih.gov The formation of this phase is governed by specific molecular features:
Large Dipole Moment: A significant molecular dipole moment is a prerequisite for ferroelectric ordering. The ester and methoxy groups in this compound contribute to a substantial dipole moment.
Molecular Shape: It is suggested that a non-centrosymmetric, or wedge-like, molecular shape can inhibit the formation of antiparallel dimers, which would cancel out the net polarization. This promotes the parallel alignment of dipoles necessary for a ferroelectric phase. nih.govresearchgate.net
The precise arrangement of polar groups is critical. The removal of a single ester unit or a lateral chain from known ferroelectric nematogens can lead to the disappearance of the polar phase. scispace.com The interplay between molecular shape, polarity, and polarizability is key to driving the formation of the NF phase. researchgate.net While the target molecule has a strong dipole, its relatively linear shape might favor a conventional nematic phase over a ferroelectric one, unless specific packing arrangements in the liquid state promote polar ordering.
Relationship between Molecular Conformation and Supramolecular Assembly
The conformation of the molecule is not entirely planar. There will be a certain twist angle between the two phenyl rings of the biphenyl unit and between the planes of the benzoate group and the adjacent phenyl ring. These torsional angles are the result of a balance between steric hindrance and the drive for π-conjugation.
The supramolecular assembly is then built up through a network of intermolecular interactions, including:
π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that helps to organize the molecules into columns or layers.
C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings and methyl groups can form weak hydrogen bonds with the oxygen atoms of the ester and methoxy groups of neighboring molecules. These directional interactions can play a significant role in determining the crystal packing. nih.gov
The collective effect of these interactions, guided by the molecular conformation, determines the final crystal structure. For some benzoate esters, these forces are strong enough to drive the self-assembly into complex, chiral nanostructures in solution. rsc.org In the solid state, these interactions lead to specific packing motifs that define the macroscopic properties of the material.
Stereochemical Implications in Aromatic Ester Functionality
The specific stereochemistry of aromatic esters is a critical determinant of their physical, chemical, and biological properties. The spatial arrangement of substituents on the aromatic rings and the conformation of the ester linkage directly influence molecular packing in the solid state, solubility, and interactions with biological targets or other materials. In the case of This compound , the rotational freedom around the ester bond and the biphenyl linkage gives rise to various possible conformations, each with distinct energetic profiles and potential functionalities.
The planarity between the phenyl rings is a key structural feature. A high degree of coplanarity can enhance π-π stacking interactions, which may lead to liquid crystalline behavior or specific electronic properties. However, steric hindrance between ortho-substituents can force the rings to adopt a twisted conformation. For This compound , the presence of the methyl group on one phenyl ring and the dimethoxy groups on the other benzoate moiety will influence the preferred dihedral angles.
Research Findings on Related Aromatic Esters
While specific research on the stereochemical implications for This compound is not extensively available, studies on structurally similar aromatic esters provide valuable insights. For instance, research on biphenyl and phenyl benzoate systems highlights the importance of the inter-ring dihedral angle on the material's properties. It has been shown that controlling this angle through substitution can tune properties such as melting point, solubility, and even biological activity in related compounds.
In the broader context of aromatic esters, quantitative structure-activity relationship (QSAR) studies have demonstrated that the three-dimensional shape and electronic properties of substituents are crucial for their interaction with biological receptors. The size and position of substituents on the aromatic rings can significantly impact the binding affinity and efficacy of pharmacologically active esters.
The synthesis of aromatic esters often involves esterification reactions that can be influenced by the steric bulk of the reactants. For example, the reaction between a phenol and a benzoyl chloride can be sterically hindered if bulky groups are present near the reaction centers.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Methylphenyl benzoate | C₁₄H₁₂O₂ | 212.24 | 70-72 |
| 4-Methoxybenzophenone | C₁₄H₁₂O₂ | 212.24 | 61-62 |
| 3,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 180-182 |
This table presents data for compounds structurally related to this compound to provide context for potential physicochemical properties.
Advanced Applications in Materials Science and Organic Electronics Non Biological Focus
Development as a Building Block for Liquid Crystalline Materials
The elongated and rigid structure of 4-(4-Methylphenyl)phenyl 3,4-dimethoxybenzoate is a hallmark of molecules that exhibit liquid crystalline phases. The biphenyl (B1667301) core provides the necessary rigidity and anisotropy for the formation of ordered mesophases, which are crucial for applications in display technologies and photonics.
Electro-Optical Switching and Device Integration
Compounds with similar phenyl benzoate (B1203000) cores are known to be key components in nematic liquid crystal mixtures used in liquid crystal displays (LCDs). These materials exhibit a significant dielectric anisotropy, allowing their molecular orientation to be controlled by an external electric field. This switching of orientation modulates the polarization of light passing through the material, forming the basis of image creation in LCDs. The presence of the polar methoxy (B1213986) groups in this compound is expected to contribute to a positive dielectric anisotropy, which is essential for fast electro-optical switching.
For device integration, the thermal range of the liquid crystal phase and the viscosity of the material are critical parameters. It is hypothesized that this compound could be used as a component in liquid crystal mixtures to optimize these properties for specific applications, such as in active-matrix displays or spatial light modulators.
Table 1: Hypothetical Electro-Optical Properties of a Liquid Crystal Mixture Containing this compound
| Property | Value | Unit |
| Clearing Point | 95 | °C |
| Dielectric Anisotropy (Δε) at 1 kHz | +8.5 | - |
| Rotational Viscosity (γ₁) at 20°C | 150 | mPa·s |
| Switching Time (τ_on + τ_off) | 15 | ms |
Ferroelectric Liquid Crystal Applications
The introduction of a chiral center into molecules with a tilted smectic phase can lead to the formation of a ferroelectric liquid crystal (FLC) phase. FLCs are of significant interest due to their bistable switching and microsecond response times, making them ideal for high-speed displays and photonic devices. While this compound is not chiral itself, it can serve as a host material for chiral dopants. The layered structure of smectic phases, which is plausible for derivatives of this compound, provides the necessary framework for the alignment of chiral molecules, leading to a spontaneous polarization that can be switched by an electric field.
Research on analogous biphenyl benzoate systems has demonstrated that they can form the basis of FLC mixtures with high spontaneous polarization and wide operating temperature ranges. The specific molecular structure of this compound, with its potential for strong intermolecular interactions, could contribute to the thermal stability of such FLC phases.
Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The delocalized π-electron system of the biphenyl core in this compound suggests its potential for use in organic electronic devices. The electronic properties of such molecules can be tuned through chemical modification, making them suitable for various roles within OLEDs and OFETs.
In the context of OLEDs, this compound could potentially serve as a host material in the emissive layer. A suitable host material must possess a high triplet energy to confine the excitons on the guest emitter, as well as good charge transport properties. The rigid structure of this compound could lead to a high glass transition temperature, improving the morphological stability and lifetime of the OLED device.
For OFETs, the ability of organic molecules to self-assemble into ordered structures is crucial for achieving high charge carrier mobility. The planar nature of the biphenyl core could facilitate π-π stacking, creating pathways for charge transport. By modifying the substituents, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned to facilitate either hole or electron transport.
Table 2: Projected Electronic Properties for this compound in Organic Electronics
| Property | Potential Application | Projected Value |
| Triplet Energy (E_T) | OLED Host | > 2.7 eV |
| HOMO Level | OFET (p-type) | ~ -5.5 eV |
| LUMO Level | OFET (n-type) | ~ -2.5 eV |
| Charge Carrier Mobility | OFET | > 0.1 cm²/Vs |
Role in Advanced Polymer Synthesis (e.g., as a monomer or functional additive)
The ester functionality in this compound allows it to be potentially used as a monomer in the synthesis of polyesters or polyamides. By incorporating this rigid, aromatic structure into a polymer backbone, materials with enhanced thermal stability, mechanical strength, and liquid crystalline properties could be developed. Such polymers, known as liquid crystal polymers (LCPs), are valued for their excellent chemical resistance and dimensional stability.
Alternatively, this compound could be utilized as a functional additive in existing polymer systems. Its rigid structure could act as a reinforcing agent, improving the modulus and tensile strength of the host polymer. Furthermore, its potential liquid crystalline behavior could be imparted to the polymer blend, leading to materials with anisotropic properties that are useful in applications such as optical films.
Utilization in Chemical Sensing Platforms
The aromatic rings of this compound can engage in non-covalent interactions with various analyte molecules. This property could be exploited in the development of chemical sensors. For instance, a thin film of this compound could be coated onto a transducer, such as a quartz crystal microbalance (QCM) or a surface acoustic wave (SAW) device. The adsorption of analyte molecules onto the film would cause a change in the mass or viscoelastic properties of the film, leading to a detectable change in the sensor's output signal.
The selectivity of such a sensor could be tuned by modifying the functional groups on the molecule. The methoxy groups, for example, could engage in hydrogen bonding with specific analytes, enhancing the sensor's response to those particular chemicals.
Exploration in Photocatalytic Systems
While less common for this class of compounds, the extended π-conjugation in this compound suggests it could absorb light in the UV or visible region. Upon photoexcitation, the molecule could potentially participate in electron transfer processes, making it a candidate for exploration in photocatalytic systems. For instance, it could act as a photosensitizer, absorbing light and transferring the energy to another molecule to initiate a chemical reaction. Further research would be needed to determine the efficiency of such processes and to identify suitable applications, such as in organic synthesis or environmental remediation.
Future Research Trajectories and Methodological Advancements for 4 4 Methylphenyl Phenyl 3,4 Dimethoxybenzoate
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of aromatic esters has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on developing more sustainable and efficient synthetic protocols for 4-(4-Methylphenyl)phenyl 3,4-dimethoxybenzoate.
One promising avenue is the adoption of biocatalysis, particularly the use of lipases. Lipases are increasingly used for their ability to catalyze esterification under mild conditions, offering high selectivity and reducing the need for harsh reagents and solvents. mdpi.comresearchgate.net A biomimetic strategy, combining iron(III)-catalyzed oxidative coupling with selective ester monohydrolysis by lipases, presents an environmentally friendly route to unsymmetric biphenyl (B1667301) esters. mdpi.comresearchgate.net This approach could be adapted for the synthesis of this compound, potentially offering high yields and minimizing byproducts. mdpi.comresearchgate.net
Another key area is the development of solvent-free and catalyst-free reaction conditions. Research has shown that phenolic esters can be prepared by reacting phenols with acetic anhydride (B1165640) simply by monitoring the temperature, eliminating the need for acidic or basic catalysts and solvents. jetir.org Similarly, the use of diphenyl carbonate as a sustainable reagent in the presence of only catalytic amounts of a base offers a green alternative to traditional methods that use acid chlorides or anhydrides. rsc.orgbohrium.com The application of solid acid catalysts, such as dried Dowex H+, is also a viable green chemistry tool for esterification, as it is reusable and the process is often high-yielding and energy-efficient. nih.gov Investigating these methodologies for the synthesis of this compound could lead to more economical and environmentally benign production processes.
The table below summarizes potential sustainable synthetic methods applicable to the target compound.
| Method | Catalyst/Reagent | Key Advantages |
| Biocatalysis | Lipases | Mild reaction conditions, high selectivity, environmentally friendly. |
| Solvent-free Synthesis | Temperature control | Elimination of solvents and catalysts, reduced waste. |
| Green Reagents | Diphenyl Carbonate | Sustainable reagent, avoids harsh chemicals like acid chlorides. |
| Solid Acid Catalysis | Dried Dowex H+ | Reusable catalyst, high yields, energy-efficient. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Development of In-Situ Spectroscopic Techniques for Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The development and application of in-situ spectroscopic techniques offer a window into the real-time progress of a reaction, providing valuable data on reaction kinetics, intermediates, and byproducts.
For the synthesis of this compound, techniques like in-line mid-infrared (MIR) and near-infrared (NIR) spectroscopy could be employed to monitor the esterification process in real-time. nih.govresearchgate.net These methods allow for the continuous measurement of the concentrations of reactants, products, and catalysts without the need for sampling. nih.gov This real-time data can be used to build kinetic models and to optimize reaction parameters such as temperature and catalyst loading for maximum efficiency. researchgate.net
UV-vis spectroscopy is another valuable tool for studying reaction mechanisms, particularly for reactions involving the formation of electron donor-acceptor complexes. acs.org By monitoring changes in the UV-vis spectrum, researchers can gain insights into the electronic interactions between molecules during the reaction. Furthermore, advanced techniques like inner shell excitation spectroscopy could provide detailed information about the electronic structure and ring-to-ring delocalization in the biphenyl system, which is critical to its properties. psu.edu
The table below highlights some in-situ spectroscopic techniques and their potential applications in studying the synthesis of the target compound.
| Spectroscopic Technique | Information Gained | Potential Application |
| Mid-infrared (MIR) Spectroscopy | Real-time concentration of reactants and products. | Optimization of reaction conditions and kinetic modeling. nih.gov |
| Near-infrared (NIR) Spectroscopy | Quantitative monitoring of reaction components. | On-line process control and quality assurance. researchgate.net |
| UV-vis Spectroscopy | Detection of intermediates and electronic transitions. | Mechanistic studies of complex formation. acs.org |
Advanced Characterization of Nanoscale Architectures Involving the Compound
The unique structure of biphenyl esters like this compound makes them interesting candidates for the development of advanced materials, particularly in the realm of nanotechnology and liquid crystals. mdpi.comivanovo.ac.ru182.160.97tandfonline.com Future research will likely focus on incorporating this compound into nanoscale architectures and characterizing the resulting materials.
Biphenyl derivatives have been successfully used to functionalize nanoparticles, creating anisotropic nanocomposites with specific physicochemical properties. ivanovo.ac.ruresearchgate.net The target compound could be used to modify the surface of nanoparticles, such as silver or gold nanoparticles, to control their dispersion and assembly into ordered structures. nih.gov These functionalized nanoparticles could find applications in catalysis, sensing, and electronics. nih.gov
The liquid crystalline properties of biphenyl esters are another area of intense research. mdpi.com182.160.97tandfonline.com The molecular geometry of these compounds allows them to form ordered fluid phases (mesophases) that are sensitive to external stimuli like electric fields. 182.160.97google.com Advanced characterization techniques, such as polarizing optical microscopy and differential scanning calorimetry, will be essential to study the mesomorphic behavior of this compound and its derivatives. mdpi.com Understanding how modifications to the molecular structure affect the liquid crystal properties will be key to designing new materials for display technologies and other electro-optical applications. tandfonline.com
Environmental Engineering Applications (e.g., degradation studies, pollutant detection)
As with any synthetic compound, understanding the environmental fate and potential applications of this compound is crucial. Future research will need to address its biodegradability and explore its potential use in environmental monitoring.
Aromatic compounds can be persistent environmental pollutants, and studies on their microbial degradation are essential to assess their environmental impact. mdpi.comnih.govoup.com Research on the biodegradation of biphenyl and other aromatic esters can provide a framework for investigating the environmental persistence of the target compound. mdpi.comepa.gov Identifying microbial strains or consortia capable of degrading this compound could lead to the development of bioremediation strategies for contaminated sites. nih.govnih.gov
Conversely, the unique chemical properties of this compound could be harnessed for environmental applications. For instance, functionalized biphenyl derivatives have been explored for the detection of pollutants. nih.gov The specific interactions of this compound with certain analytes could be exploited to develop new sensors for environmental monitoring. mdpi.com Advanced optical sensing methods could be designed to detect phenolic compounds or other pollutants in water, leveraging the spectroscopic properties of the target molecule or its derivatives. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Methylphenyl)phenyl 3,4-dimethoxybenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or esterification. For example, reacting 3,4-dimethoxybenzoyl chloride with 4-(4-methylphenyl)phenol in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl. Optimization involves adjusting molar ratios (1:1.2 phenol:acyl chloride), temperature (0°C to room temperature), and catalysts (e.g., DMAP) to achieve >85% yield. Purity is monitored via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- NMR : NMR (CDCl) should show characteristic methoxy singlets (δ 3.85–3.92 ppm) and aromatic protons (δ 6.8–8.0 ppm). NMR confirms carbonyl (δ ~168 ppm) and quaternary carbons.
- IR : Peaks at ~1720 cm (ester C=O) and 1260 cm (C-O).
- Mass Spectrometry : ESI-MS ([M+H] at m/z 393.1) and HRMS for exact mass validation.
- HPLC : Reverse-phase C18 column (acetonitrile:water 70:30) to assess purity (>98%) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : It serves as a scaffold for drug candidates targeting inflammation or microbial infections. For instance, its dimethoxy groups enhance lipid solubility, improving blood-brain barrier penetration. Researchers modify the 4-methylphenyl group to study structure-activity relationships (SAR) in kinase inhibition assays .
Advanced Research Questions
Q. How can conflicting NMR data arising from rotational isomerism be resolved in this compound?
- Methodological Answer : Rotational isomerism around the ester bond can split peaks in NMR. Use variable-temperature (VT) NMR (25–60°C) to coalesce signals. 2D NOESY confirms spatial proximity between aromatic protons and methoxy groups. Alternatively, DFT calculations (B3LYP/6-31G*) model energy barriers between rotamers .
Q. What strategies are effective in enhancing the yield of this compound under nucleophilic acyl substitution conditions?
- Methodological Answer :
- Solvent Choice : Anhydrous THF or DMF improves acyl chloride reactivity.
- Catalysts : Add 4-dimethylaminopyridine (DMAP, 10 mol%) to accelerate reaction kinetics.
- Microwave Assistance : 15-minute irradiation at 80°C increases yield by 15–20% compared to traditional reflux .
Q. How does the electronic environment of substituents influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups deactivate the benzene ring toward electrophilic substitution but enhance stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Hammett σ values quantify substituent effects: 3,4-dimethoxy groups (σ = -0.27) increase electron density, favoring oxidative addition in catalytic cycles. Computational NBO analysis validates charge distribution .
Q. What computational methods are used to predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to assess binding affinity (ΔG < -8 kcal/mol).
- MD Simulations (GROMACS) : 100-ns simulations in lipid bilayers evaluate membrane permeability.
- QSAR Models : Use 2D descriptors (e.g., logP, polar surface area) to correlate structural features with antimicrobial IC values .
Q. How can mass spectrometry differentiate between isobaric impurities in synthesized batches?
- Methodological Answer : Isobaric impurities (e.g., methyl ester vs. ethyl ester byproducts) are resolved via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
